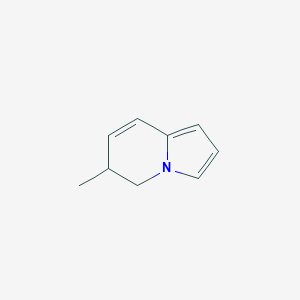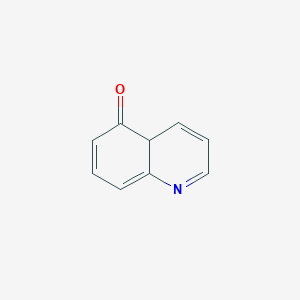
5-(Aziridin-1-YL)pent-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aziridin-1-YL)pent-3-YN-1-OL: is a heterocyclic compound that contains both an aziridine ring and an alkyne group. This compound is of interest due to its unique structural features, which make it a valuable building block in organic synthesis and polymer chemistry. The presence of the aziridine ring imparts significant strain, making it highly reactive in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aziridin-1-YL)pent-3-YN-1-OL typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 5-(Aziridin-1-YL)pent-3-YN-1-OL can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to open the aziridine ring.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Chemistry: 5-(Aziridin-1-YL)pent-3-YN-1-OL is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of diverse macromolecular architectures.
Biology: In biological research, this compound is used to study the reactivity of aziridine rings and their interactions with biological molecules. It is also used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound’s reactivity makes it a candidate for drug development, particularly in the design of anticancer agents and antibiotics
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced adhesion and chemical resistance.
Mécanisme D'action
The mechanism of action of 5-(Aziridin-1-YL)pent-3-YN-1-OL involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the design of enzyme inhibitors and anticancer agents.
Comparaison Avec Des Composés Similaires
Aziridine: A simpler compound with a three-membered ring containing one nitrogen atom.
Propargyl Alcohol: Contains an alkyne group and a hydroxyl group but lacks the aziridine ring.
3-Amino-1-propyne: Contains an alkyne group and an amine group but lacks the hydroxyl group.
Uniqueness: 5-(Aziridin-1-YL)pent-3-YN-1-OL is unique due to the combination of the aziridine ring, alkyne group, and hydroxyl group in a single molecule. This combination imparts significant reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
5-(aziridin-1-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-4-8-5-6-8/h9H,3-7H2 |
Clé InChI |
ALJVMRLHWREGJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)
